Benzaldehyde, 3-(4-pyrimidinyl)-
Description
Contextualization of the Benzaldehyde (B42025), 3-(4-pyrimidinyl)- Structural Motif
The compound "Benzaldehyde, 3-(4-pyrimidinyl)-" belongs to the family of pyrimidine-functionalized benzaldehydes. Its structure is defined by a benzaldehyde core, which is a benzene (B151609) ring substituted with a formyl (–CHO) group. In this specific isomer, a pyrimidine (B1678525) ring is attached to the 3-position of the benzaldehyde ring, and the linkage occurs at the 4-position of the pyrimidine heterocycle.
While detailed research findings on this exact isomer, "Benzaldehyde, 3-(4-pyrimidinyl)-", are not extensively available in peer-reviewed literature, the general structural motif is a subject of considerable interest in medicinal and synthetic chemistry. The pyrimidine ring is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds, including a variety of approved drugs. nih.gov Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov
Significance of Heteroaromatic Aldehydes in Contemporary Chemical Research
Heteroaromatic aldehydes, a class that includes pyrimidine-substituted benzaldehydes, are of paramount importance in contemporary chemical research. These compounds are characterized by an aldehyde group attached to a heterocyclic aromatic ring system. They serve as crucial intermediates in organic synthesis, providing a gateway to a vast array of more complex molecular architectures. nih.gov
The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations. These reactions include nucleophilic additions, condensations, and oxidations, allowing for the straightforward introduction of new functional groups and the construction of larger molecules. For instance, the condensation of heteroaromatic aldehydes with various nucleophiles is a common strategy for synthesizing compounds with potential pharmacological activities. nih.gov
The heteroaromatic portion of the molecule imparts unique electronic properties and can engage in specific interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. This dual functionality makes heteroaromatic aldehydes valuable starting materials in drug discovery, materials science, and the synthesis of fine chemicals. nih.gov Their utility is demonstrated in the construction of diverse heterocyclic systems and in multicomponent reactions, which are efficient and atom-economical methods for generating molecular complexity. nih.gov
Research Findings and Data
While specific experimental data for "Benzaldehyde, 3-(4-pyrimidinyl)-" is scarce in the public domain, data for closely related isomers are available and provide valuable context for this class of compounds.
Table 1: Properties of Pyrimidine-Functionalized Benzaldehyde Isomers
| Property | 3-(Pyrimidin-2-yl)benzaldehyde | 3-(Pyrimidin-2-yloxy)benzaldehyde |
|---|---|---|
| CAS Number | 263349-22-0 chemshuttle.com | 263349-26-4 chemicalbook.com |
| Molecular Formula | C₁₁H₈N₂O chemshuttle.com | C₁₁H₈N₂O₂ chemicalbook.com |
| Molecular Weight | 184.198 g/mol chemshuttle.com | 200.19 g/mol chemicalbook.com |
| Appearance | White to off-white crystalline solid chemshuttle.com | - |
| Melting Point | 120-125 °C chemshuttle.com | 108-110 °C chemicalbook.com |
| Solubility | Moderately soluble in ethyl acetate (B1210297), dichloromethane, and tetrahydrofuran; sparingly soluble in water. chemshuttle.com | - |
Table 2: Calculated Properties for Benzaldehyde, 3-(4-pyrimidinyl)-
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.198 g/mol |
| Monoisotopic Mass | 184.063663 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-pyrimidin-4-ylbenzaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-7-9-2-1-3-10(6-9)11-4-5-12-8-13-11/h1-8H |
InChI Key |
YKTQFGMJVHKNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NC=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Benzaldehyde, 3 4 Pyrimidinyl and Its Analogs
Direct Synthesis Approaches to the Core Benzaldehyde (B42025), 3-(4-pyrimidinyl)- Structure
Direct synthesis methodologies aim to construct the target molecule in a single key step, typically by forming the bond between the pre-functionalized pyrimidine (B1678525) and benzaldehyde fragments. These approaches are often favored for their efficiency and atom economy.
Strategies Involving Directed Ortho Metalation
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a desired functional group. wikipedia.org
In the context of synthesizing Benzaldehyde, 3-(4-pyrimidinyl)-, a plausible DoM strategy would involve a precursor such as 4-phenylpyrimidine. The pyrimidine ring itself can act as a directing group, facilitating the lithiation at the ortho-position of the phenyl ring. However, the pyrimidine nucleus is also susceptible to nucleophilic addition by organolithium reagents, which can lead to undesired side reactions. Careful selection of the base and reaction conditions is therefore crucial.
A hypothetical DoM approach could proceed as follows:
Deprotonation: Treatment of 4-phenylpyrimidine with a strong, sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures could selectively deprotonate the C-2' position of the phenyl ring.
Formylation: The resulting ortho-lithiated intermediate could then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. Subsequent acidic workup would yield the target molecule, Benzaldehyde, 3-(4-pyrimidinyl)-.
While this approach is theoretically sound, the electron-deficient nature of the pyrimidine ring presents a challenge, as it can be deactivated towards electrophilic substitution and prone to nucleophilic attack. uwindsor.caharvard.edu
Cross-Coupling Strategies for Benzaldehyde and Pyrimidine Fragments
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon bonds in organic synthesis. The Suzuki-Miyaura coupling, in particular, has been successfully employed for the synthesis of biaryl compounds, including those containing pyrimidine rings. mdpi.commdpi.com
A key example is the synthesis of 3-(2-chloropyrimidin-4-yl)benzaldehyde, a close analog of the target compound. This synthesis was achieved through a Suzuki-Miyaura coupling reaction between 2,4-dichloropyrimidine and 3-formylphenylboronic acid. mdpi.com The reaction demonstrates the feasibility of coupling a halogenated pyrimidine with a benzaldehyde-containing boronic acid.
The general reaction scheme is as follows:
Scheme 1: Suzuki-Miyaura coupling for the synthesis of a Benzaldehyde, 3-(pyrimidinyl)- analog.
The reaction conditions for such couplings are critical for achieving high yields and selectivity. A thorough screening of catalysts, bases, and solvents is often necessary.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 72 |
| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 91 |
Table 1: Optimization of Suzuki-Miyaura coupling conditions for the synthesis of aryl-pyrimidines. mdpi.comresearchgate.net
The synthesis of the target compound, Benzaldehyde, 3-(4-pyrimidinyl)-, could be achieved by a similar Suzuki-Miyaura coupling using 4-chloropyrimidine and 3-formylphenylboronic acid. The removal of the chloro group from the 3-(2-chloropyrimidin-4-yl)benzaldehyde analog via catalytic hydrogenation would also provide a viable route to the final product.
Precursor Design and Elaboration Strategies
An alternative to direct synthesis involves the construction of a precursor molecule that already contains the desired pyrimidine-phenyl linkage, followed by the introduction or unmasking of the aldehyde functionality in a later step.
Functionalization of Pyrimidine Ring Systems
The synthesis of appropriately substituted pyrimidine precursors is a crucial first step in this strategy. One common approach is the condensation of a 1,3-dicarbonyl compound with an amidine. For example, the synthesis of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine can be achieved by the cyclization of 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester with formamidine hydrochloride. google.com Subsequent chlorination of the dihydroxypyrimidine with a reagent like phosphorus oxychloride (POCl₃) yields 5-(4-bromophenyl)-4,6-dichloropyrimidine, a versatile intermediate for cross-coupling reactions. google.comatlantis-press.com
This brominated and chlorinated pyrimidine can then undergo a selective Suzuki-Miyaura coupling at the less hindered C-4 or C-6 position, followed by further functionalization.
Introduction of the Aldehyde Moiety
Once the 3-(4-pyrimidinyl)phenyl precursor is assembled, the aldehyde group can be introduced through various methods.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. ijpcbs.comwikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. chemistrysteps.com This method is most effective on activated aromatic systems. The electron-withdrawing nature of the pyrimidine ring might render the attached phenyl ring less reactive towards Vilsmeier-Haack formylation. However, the presence of activating groups on the phenyl ring could facilitate this transformation.
Oxidation of a Benzylic Alcohol: A common and reliable method for introducing an aldehyde is the oxidation of the corresponding primary alcohol. The precursor, [3-(4-pyrimidinyl)phenyl]methanol, could be synthesized via a Suzuki-Miyaura coupling between 4-chloropyrimidine and (3-(hydroxymethyl)phenyl)boronic acid. Subsequent oxidation of the benzylic alcohol using mild oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions would yield the desired aldehyde. nih.govorganic-chemistry.orgresearchgate.net
Palladium-Catalyzed Formylation: More recent methods involve the palladium-catalyzed formylation of aryl halides or triflates. organic-chemistry.orgnih.govorganic-chemistry.orgnih.govresearchgate.net These reactions often utilize a source of carbon monoxide, such as formic acid or paraformaldehyde, in the presence of a palladium catalyst and a suitable ligand. This approach could be applied to a precursor like 4-(3-bromophenyl)pyrimidine to directly install the aldehyde group.
Optimization of Reaction Conditions and Catalyst Systems
The success of the synthetic methodologies described above heavily relies on the optimization of reaction conditions and the selection of appropriate catalyst systems. For cross-coupling reactions, factors such as the choice of palladium precursor, ligand, base, solvent, and temperature all play a critical role in determining the reaction's efficiency and yield. rsc.orgcovasyn.comresearchgate.netnih.govmdpi.comnih.govmdpi.com
| Catalyst | Ligand | Key Features |
|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (built-in) | Commonly used, air-stable, suitable for many couplings. |
| Pd(dppf)Cl₂ | dppf | Effective for challenging couplings, provides good stability to the catalytic species. |
| Pd₂(dba)₃ | Various phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Highly active catalyst precursor, often used with bulky, electron-rich phosphine ligands for difficult couplings. |
Table 2: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions and improving yields. mdpi.comrsc.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer byproducts. The optimization of microwave parameters, such as temperature and irradiation time, is crucial for achieving the best results.
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into the synthesis of "Benzaldehyde, 3-(4-pyrimidinyl)-" is essential for developing sustainable and environmentally benign processes. The traditional Suzuki-Miyaura coupling, while powerful, often utilizes hazardous solvents and homogeneous palladium catalysts that can be difficult to remove from the final product. Several green alternatives can be implemented to mitigate these issues.
Solvent Selection: A key aspect of green chemistry is the use of safer solvents. acsgcipr.org Many Suzuki-Miyaura reactions have been successfully performed in water or mixed aqueous systems, which are environmentally preferable to organic solvents like DMF, NMP, and 1,4-dioxane. acsgcipr.orgnih.gov The use of greener organic solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) is also a viable option. acsgcipr.org Nickel-catalyzed Suzuki-Miyaura couplings have been reported in green solvents like 2-Me-THF and tert-amyl alcohol. acs.org
Alternative Metals: To address the high cost and environmental impact associated with palladium, research into alternative, more earth-abundant metal catalysts is ongoing. Nickel, being significantly more abundant and having a smaller carbon footprint than palladium, presents a promising alternative for cross-coupling reactions. acsgcipr.orgacs.orgmdpi.com Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective for a range of substrates. acs.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. elsevier.es This technique can be applied to the Suzuki-Miyaura coupling to enhance reaction rates and yields.
The following table summarizes some green chemistry approaches applicable to the synthesis of "Benzaldehyde, 3-(4-pyrimidinyl)-" via Suzuki-Miyaura coupling:
| Green Chemistry Principle | Application in Suzuki-Miyaura Synthesis of Benzaldehyde, 3-(4-pyrimidinyl)- |
| Safer Solvents | Use of water, ethanol/water mixtures, 2-MeTHF, or CPME instead of traditional organic solvents. acsgcipr.orgnih.govacs.org |
| Catalysis | Employment of heterogeneous catalysts like Pd/C or palladium nanoparticles on supports for easy recovery and reuse. researchgate.netresearchgate.netmdpi.commdpi.com Consideration of ligand-free conditions. acsgcipr.org |
| Renewable Feedstocks | While not directly applicable to the core synthesis, using bio-derived solvents can be a consideration. |
| Atom Economy | Cross-coupling reactions generally have good atom economy. Optimizing reaction conditions to maximize yield and minimize byproducts is crucial. |
| Energy Efficiency | Utilization of microwave irradiation to reduce reaction times and energy input. elsevier.es |
| Use of Alternative Metals | Exploring nickel-based catalysts as a more sustainable alternative to palladium. acs.orgmdpi.com |
By implementing these green chemistry principles, the synthesis of "Benzaldehyde, 3-(4-pyrimidinyl)-" and its analogs can be made more sustainable, cost-effective, and environmentally responsible.
Scalability Considerations for Research Synthesis
Scaling up the synthesis of "Benzaldehyde, 3-(4-pyrimidinyl)-" from a research laboratory setting to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The proposed Suzuki-Miyaura cross-coupling reaction, while robust at the lab scale, can present challenges when transitioning to pilot or production scales.
Catalyst Selection and Loading: The high cost of palladium is a significant factor in large-scale synthesis. acsgcipr.org Therefore, minimizing the catalyst loading (expressed in mol% or ppm) is crucial. acs.org Highly active palladium pre-catalysts or ligands that allow for very low catalyst loadings are desirable. semanticscholar.orgresearchgate.net However, at very low concentrations, the catalyst can be more susceptible to deactivation by impurities. The use of heterogeneous or recyclable catalysts becomes particularly advantageous at scale, as it allows for the recovery and reuse of the expensive palladium, significantly reducing costs and waste. mdpi.comrsc.org Nickel catalysts also offer a more cost-effective alternative for large-scale production. acs.orgnih.gov
Reaction Conditions: The transition from lab-scale glassware to large reactors can affect heat and mass transfer, potentially impacting reaction kinetics and selectivity. The choice of solvent needs to be re-evaluated for its safety, environmental impact, and ease of handling at a larger scale. While greener solvents are preferred, their physical properties (e.g., boiling point, viscosity) must be compatible with the available equipment. The base used in the reaction also needs to be selected carefully, with simple inorganic bases often being preferred for their low cost and ease of removal. acsgcipr.org
Work-up and Purification: Isolating the product from the reaction mixture can become more complex at a larger scale. The removal of residual palladium to meet the stringent limits for active pharmaceutical ingredients (APIs) is a critical challenge. acsgcipr.org Purification methods like column chromatography, which are common in the lab, are often not feasible for large quantities. Crystallization is a more scalable purification technique. The development of a robust crystallization procedure is therefore essential for obtaining a high-purity product.
Safety and Process Control: A thorough hazard assessment of the scaled-up process is necessary. This includes evaluating the thermal stability of reactants and intermediates, potential for runaway reactions, and the safe handling of flammable solvents and pyrophoric reagents (if any). Implementing appropriate process analytical technology (PAT) can help in monitoring the reaction progress and ensuring consistent product quality.
The table below outlines key considerations for scaling up the synthesis of "Benzaldehyde, 3-(4-pyrimidinyl)-":
| Scalability Factor | Consideration for Suzuki-Miyaura Synthesis |
| Cost of Goods | Minimize palladium catalyst loading. acs.org Utilize recyclable catalysts or a more abundant metal like nickel. acs.orgmdpi.com Select cost-effective starting materials and reagents. |
| Process Safety | Conduct a thorough risk assessment of all reagents and reaction conditions. Ensure adequate temperature control in the reactor. |
| Equipment Compatibility | Select solvents and reagents that are compatible with the materials of construction of the reactor and associated equipment. |
| Product Purification | Develop a scalable purification method, such as crystallization, to remove impurities and residual catalyst. acsgcipr.org |
| Waste Management | Minimize waste generation by optimizing reaction stoichiometry and using recyclable catalysts. mdpi.com Develop a plan for the safe disposal of waste streams. |
| Process Robustness | Ensure the process is reproducible and consistently yields a product of the desired quality. |
By addressing these scalability considerations early in the development process, a smooth and efficient transition from research-scale synthesis to larger-scale production of "Benzaldehyde, 3-(4-pyrimidinyl)-" can be achieved.
Chemical Transformations and Reactivity of Benzaldehyde, 3 4 Pyrimidinyl
Aldehyde Group Reactivity
The aldehyde group in Benzaldehyde (B42025), 3-(4-pyrimidinyl)- is a primary site for a variety of chemical reactions, including nucleophilic additions, oxidation, reduction, and condensation reactions. The electronic effect of the 3-substituted pyrimidinyl group influences the reactivity of the aldehyde.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes attack by nucleophiles. This includes reactions with organometallic reagents, such as Grignard reagents and organolithium compounds, to yield secondary alcohols. For instance, the addition of an arylzinc compound to an arylaldehyde, mediated by CrCl3, can produce the corresponding benzhydrol. stackexchange.comelsevierpure.com While specific examples with Benzaldehyde, 3-(4-pyrimidinyl)- are not extensively documented in publicly available literature, the general reactivity of benzaldehydes suggests its participation in such transformations.
The Wittig reaction provides another avenue for nucleophilic addition, converting the aldehyde into an alkene. stackexchange.comwikipedia.orgorganic-chemistry.orgudel.edumasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide and is a common method for C=C bond formation. stackexchange.comwikipedia.orgorganic-chemistry.orgudel.edumasterorganicchemistry.com
Oxidation and Reduction Pathways
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(4-pyrimidinyl)benzoic acid. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. The oxidation of benzaldehyde derivatives to their corresponding carboxylic acids is a well-established reaction in organic synthesis. nih.gov
Conversely, the aldehyde can be reduced to the corresponding primary alcohol, [3-(4-pyrimidinyl)phenyl]methanol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). researchgate.netugm.ac.idinterchim.fr This reagent is selective for aldehydes and ketones and is generally compatible with a variety of other functional groups. researchgate.netugm.ac.idinterchim.fr
Condensation Reactions with Nitrogen-Containing Nucleophiles
The aldehyde group of Benzaldehyde, 3-(4-pyrimidinyl)- readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines and hydroxylamines, to form imines (Schiff bases), hydrazones, and oximes, respectively. These reactions are typically reversible and may be catalyzed by acid or base. The formation of stable hemiaminals as intermediates has also been observed in the reaction of substituted benzaldehydes with amino-triazoles. mdpi.com
The Knoevenagel condensation is another important reaction, where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. researchgate.nettue.nlresearchgate.nettue.nlrsc.org This reaction is widely used for the synthesis of α,β-unsaturated compounds. researchgate.nettue.nlresearchgate.nettue.nlrsc.org
| Reaction Type | Reagent/Catalyst | Product Type |
| Knoevenagel Condensation | Active methylene compound, basic catalyst | α,β-unsaturated compound |
| Condensation with Hydrazine | Hydrazine | Hydrazone |
Pyrimidine (B1678525) Ring Functionalization
The pyrimidine ring in Benzaldehyde, 3-(4-pyrimidinyl)- is an electron-deficient aromatic system. This electronic nature dictates its reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution Potentials
Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, the attached benzene (B151609) ring is deactivated towards electrophilic aromatic substitution. The aldehyde group is a meta-directing deactivator. Therefore, electrophilic substitution on the benzene ring, such as nitration, would be expected to be challenging and likely require harsh reaction conditions. If it were to occur, the substitution would be directed to the positions meta to the aldehyde and ortho or meta to the pyrimidine ring. The nitration of benzaldehyde itself, for instance, primarily yields the meta-substituted product. scribd.comresearchgate.net
Cross-Coupling Reactions Involving Aromatic C-H and C-X Bonds
The pyrimidine moiety and the phenyl ring of "Benzaldehyde, 3-(4-pyrimidinyl)-" offer multiple sites for cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most notably palladium and rhodium.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. jocpr.com For a molecule like "Benzaldehyde, 3-(4-pyrimidinyl)-", where a halogen atom (X = Cl, Br, I) or a sulfonate group (e.g., tosylate) could be introduced onto the pyrimidine or phenyl ring, reactions such as the Suzuki-Miyaura, Heck, and Hiyama couplings are highly relevant.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to form biaryl linkages. For instance, a halogenated derivative of "Benzaldehyde, 3-(4-pyrimidinyl)-" could be coupled with various aryl or heteroaryl boronic acids to generate a library of substituted analogues. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity. nih.gov Bulky and electron-rich phosphine (B1218219) ligands have been shown to be particularly effective in facilitating the coupling of heteroaryl halides. nih.gov The synthesis of 3-hetarylpyrroles via Suzuki-Miyaura cross-coupling of N-TIPS pyrrole-3-boronic acid pinacol (B44631) ester with corresponding bromides demonstrates the utility of this reaction for linking heterocyclic systems.
The Heck reaction provides a method for the arylation or vinylation of alkenes. organic-chemistry.orglibretexts.org In the context of "Benzaldehyde, 3-(4-pyrimidinyl)-", if a halide is present on either aromatic ring, it could be coupled with a variety of alkenes. This reaction typically proceeds with high trans selectivity. organic-chemistry.org The development of phosphine-free palladium catalysts and the use of microwave irradiation have made the Heck reaction more efficient and environmentally friendly. organic-chemistry.org The intramolecular Heck reaction is particularly powerful for the synthesis of cyclic structures. libretexts.org
The Hiyama coupling utilizes organosilanes as the organometallic partner. An efficient palladium-catalyzed Hiyama reaction has been developed for pyrimidin-2-yl tosylates with organosilanes, demonstrating that the pyrimidine ring can be effectively functionalized using this method. researchgate.net The use of a copper(I) salt as a co-catalyst is often essential for promoting the transmetalation step. researchgate.net
Rhodium-catalyzed C-H activation represents a more atom-economical approach to functionalization, as it circumvents the need for pre-installed leaving groups like halides. princeton.edu The aldehyde group in "Benzaldehyde, 3-(4-pyrimidinyl)-" can act as a directing group, guiding the rhodium catalyst to activate a C-H bond at the ortho position of the phenyl ring. The resulting metallacycle can then react with various coupling partners, such as alkenes or alkynes. While direct examples with "Benzaldehyde, 3-(4-pyrimidinyl)-" are not prevalent in the literature, the principles of Rh(III)-catalyzed C-H functionalization are well-established for a wide range of substrates, including those with directing groups like oximes. nih.gov
The following table summarizes potential cross-coupling reactions for derivatives of "Benzaldehyde, 3-(4-pyrimidinyl)-" based on analogous systems found in the literature.
| Reaction Type | Substrate (Hypothetical) | Coupling Partner | Catalyst System (Example) | Product Type (Hypothetical) |
| Suzuki-Miyaura | 3-(4-Halopyrimidinyl)benzaldehyde | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-(4-Arylpyrimidinyl)benzaldehyde |
| Heck | 3-(4-Halopyrimidinyl)benzaldehyde | Alkene | Pd(OAc)₂ / Ligand / Base | 3-(4-Vinylpyrimidinyl)benzaldehyde |
| Hiyama | 3-(4-Tosylpyrimidinyl)benzaldehyde | Organosilane | PdCl₂ / CuCl / TBAF | 3-(4-Aryl/Vinylpyrimidinyl)benzaldehyde |
| Rh-catalyzed C-H Activation | Benzaldehyde, 3-(4-pyrimidinyl)- | Alkyne | [Cp*RhCl₂]₂ / AgSbF₆ | Ortho-alkenylated benzaldehyde derivative |
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of palladium- and rhodium-catalyzed cross-coupling reactions have been extensively studied, providing a solid framework for understanding the reactivity of "Benzaldehyde, 3-(4-pyrimidinyl)-".
The catalytic cycle of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. libretexts.orgnih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl halide (R-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate. The reactivity of the C-X bond generally follows the order C-I > C-Br > C-OTf > C-Cl.
Transmetalation (Suzuki-Miyaura): In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium(II) center, a process facilitated by a base. The base activates the organoboron compound, making it more nucleophilic.
Migratory Insertion (Heck): In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the aryl or vinyl group into the C=C bond of the alkene.
β-Hydride Elimination (Heck): Following migratory insertion, a β-hydride elimination step occurs to form the final product and a palladium-hydride species.
Reductive Elimination: The final step is the reductive elimination of the coupled product (R-R') from the palladium(II) complex, which regenerates the catalytically active palladium(0) species.
The mechanism of rhodium(III)-catalyzed C-H activation typically involves the formation of a rhodacycle intermediate. princeton.edu
C-H Activation: The reaction is initiated by the coordination of a directing group (in this case, the aldehyde) to the Rh(III) center. This is followed by the activation of a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a five- or six-membered rhodacycle.
Coordination and Insertion: The coupling partner, such as an alkyne or alkene, then coordinates to the rhodium center and inserts into the Rh-C bond of the rhodacycle.
Reductive Elimination/Protonolysis: The final product is released through reductive elimination or protonolysis, regenerating a Rh(III) species that can re-enter the catalytic cycle. In many Rh(III)-catalyzed C-H functionalizations, an external oxidant is required to regenerate the active catalyst, although oxidant-free systems have also been developed. nih.gov
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide fundamental information about the chemical environment of each hydrogen and carbon atom in Benzaldehyde (B42025), 3-(4-pyrimidinyl)-.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, as well as the protons on the benzaldehyde and pyrimidine (B1678525) rings. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the proton. The aldehydic proton would likely appear as a singlet in the downfield region (typically around 10 ppm). The aromatic protons would exhibit complex splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The aldehydic carbonyl carbon would be expected to have a characteristic chemical shift in the downfield region (around 190 ppm). The chemical shifts of the aromatic carbons in both the benzene (B151609) and pyrimidine rings would provide further structural information.
Interactive Data Table: Predicted NMR Data
Since experimental data is unavailable, the following table is a placeholder for the expected NMR data based on general principles and data from similar structures.
| Technique | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |
| ¹H NMR | ~10.0 | Singlet | Aldehydic H |
| ~7.5 - 9.0 | Multiplets/Doublets | Aromatic H (Benzene & Pyrimidine rings) | |
| ¹³C NMR | ~190 | - | Aldehydic C=O |
| ~120 - 170 | - | Aromatic C (Benzene & Pyrimidine rings) |
Note: The actual chemical shifts and coupling constants would need to be determined experimentally.
To unambiguously assign the proton and carbon signals and to confirm the connectivity between the benzaldehyde and pyrimidine moieties, a suite of two-dimensional (2D) NMR experiments would be essential. These include:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the benzene and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the C-C bond linking the pyrimidine ring to the 3-position of the benzaldehyde ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of Benzaldehyde, 3-(4-pyrimidinyl)- would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The spectrum would also feature bands corresponding to C-H stretching of the aromatic rings and the aldehyde, C=C and C=N stretching vibrations within the aromatic rings, and various bending vibrations.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aldehyde) | ~1700 | Strong |
| C-H (Aromatic) | ~3100-3000 | Medium to Weak |
| C-H (Aldehyde) | ~2850-2750 | Weak (often two bands) |
| C=C/C=N (Aromatic Rings) | ~1600-1450 | Medium to Strong |
Note: These are expected ranges and the precise peak positions would need to be determined experimentally.
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For Benzaldehyde, 3-(4-pyrimidinyl)-, Raman spectroscopy would be useful for analyzing the vibrations of the aromatic ring systems and the C-C bond connecting the two rings. The C=O stretch would also be observable, though typically weaker than in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of Benzaldehyde, 3-(4-pyrimidinyl)- would be expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the aromatic rings and the carbonyl group, as well as n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms. The wavelength of maximum absorption (λmax) would be a key characteristic of the compound's electronic structure.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For Benzaldehyde, 3-(4-pyrimidinyl)-, which has a molecular formula of C₁₁H₈N₂O, the expected exact mass would be approximately 184.0637 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of this compound is expected to follow pathways characteristic of aromatic aldehydes and pyrimidine-containing structures.
Key predicted fragmentation pathways would likely include:
Loss of the formyl radical (-CHO): A significant fragmentation pathway for benzaldehydes involves the cleavage of the aldehyde group, which would result in a prominent peak at [M-29]⁺.
Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom from the aldehyde to form an [M-1]⁺ ion, subsequent loss of a carbon monoxide molecule is a common fragmentation for aromatic aldehydes, leading to a peak at [M-1-28]⁺.
Fission of the pyrimidine ring: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of HCN or N₂ molecules, leading to smaller fragment ions.
Table 1: Predicted Mass Spectrometry Data for Benzaldehyde, 3-(4-pyrimidinyl)-
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈N₂O |
| Exact Mass | 184.0637 u |
| Molecular Weight | 184.19 g/mol |
| Major Fragment Ions (m/z) | [M]⁺ (184), [M-H]⁺ (183), [M-CHO]⁺ (155), [M-CO]⁺ (156) |
Note: The data in this table is theoretical and based on the chemical structure, as specific experimental data is not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the bond lengths, bond angles, and intermolecular interactions of Benzaldehyde, 3-(4-pyrimidinyl)- in its solid state.
A crystallographic study would reveal:
The planarity of the benzaldehyde and pyrimidine rings.
The dihedral angle between the phenyl and pyrimidine rings, which would be influenced by steric hindrance and electronic effects.
The nature of intermolecular interactions, such as hydrogen bonding (e.g., C-H···N or C-H···O interactions) and π-π stacking, which govern the crystal packing.
Despite a thorough search of crystallographic databases, no published single-crystal X-ray diffraction studies for Benzaldehyde, 3-(4-pyrimidinyl)- were found. However, studies on analogous molecules, such as certain substituted benzaldehyde derivatives, have demonstrated the utility of this technique in elucidating complex supramolecular assemblies. sigmaaldrich.com For example, the study of other heterocyclic aldehydes has shown how intermolecular forces dictate the formation of multidimensional networks in the solid state. sigmaaldrich.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula which can be compared with the theoretical composition to verify the purity and identity of the synthesized compound.
The theoretical elemental composition of Benzaldehyde, 3-(4-pyrimidinyl)- (C₁₁H₈N₂O) is calculated as follows:
Table 2: Theoretical Elemental Composition of Benzaldehyde, 3-(4-pyrimidinyl)-
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 71.73 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.21 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.68 |
| Total | 184.198 | 100.00 |
Note: Values are calculated based on the molecular formula C₁₁H₈N₂O.
Published experimental elemental analysis data for Benzaldehyde, 3-(4-pyrimidinyl)- could not be located in the reviewed scientific literature. In a research setting, experimentally determined percentages of C, H, and N would be expected to be within ±0.4% of the theoretical values to confirm the compound's purity and elemental composition.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Benzaldehyde, 3-(4-pyrimidinyl)-" at the atomic level. These calculations provide a quantitative description of the molecule's electronic and geometric features.
Prediction of Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in "Benzaldehyde, 3-(4-pyrimidinyl)-" is critical to its function and reactivity. Computational methods, particularly DFT, are employed to predict the most stable molecular geometry by finding the minimum energy conformation on the potential energy surface. irjweb.com This involves optimizing the bond lengths, bond angles, and dihedral angles of the molecule. For "Benzaldehyde, 3-(4-pyrimidinyl)-", the relative orientation of the benzaldehyde (B42025) and pyrimidine (B1678525) rings is of particular interest. The planarity of the rings and the dihedral angle between them are key structural parameters that influence the molecule's electronic properties and steric interactions. nih.gov Conformational analysis can reveal the presence of different stable isomers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules. nih.gov
Electronic Properties and Reactivity Prediction
The electronic properties of "Benzaldehyde, 3-(4-pyrimidinyl)-" dictate its chemical reactivity. Computational methods provide a suite of tools to predict these properties and, consequently, how the molecule will behave in a chemical environment.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy of the HOMO is related to the molecule's ionization potential, while the energy of the LUMO is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable. wjarr.com For "Benzaldehyde, 3-(4-pyrimidinyl)-", the distribution of the HOMO and LUMO across the benzaldehyde and pyrimidine rings would reveal the most probable sites for nucleophilic and electrophilic attack. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for Benzaldehyde, 3-(4-pyrimidinyl)-
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.0 |
| Global Hardness (η) | 2.25 |
| Global Softness (S) | 0.22 |
| Electronegativity (χ) | 4.25 |
| Electrophilicity Index (ω) | 4.01 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate quantum chemical methods.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. Red typically represents regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive potential, which are electron-deficient and prone to nucleophilic attack. proteopedia.org Green and yellow represent regions of intermediate potential.
Global and Local Reactivity Descriptors (e.g., Fukui Indices)
Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atomic sites within a molecule. semanticscholar.org The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks. For "Benzaldehyde, 3-(4-pyrimidinyl)-", calculating the Fukui indices for each atom would pinpoint the exact locations most likely to participate in chemical reactions, offering a more detailed picture of its reactivity than MEP maps alone.
Spectroscopic Property Prediction and Correlation with Experimental Data
Predicting the spectroscopic properties of "Benzaldehyde, 3-(4-pyrimidinyl)-" involves an analysis of the electronic spectra of benzaldehyde and the influence of the pyrimidinyl substituent.
The electronic spectrum of benzaldehyde has been a subject of extensive theoretical study. acs.orgacs.org Its low-energy region is characterized by an n→π* transition and several π→π* transitions. acs.orgacs.org The n→π* transition, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is typically the lowest energy band. acs.org For benzaldehyde, this is observed around 3.71 eV. acs.org At higher energies, π→π* transitions dominate, with calculated vertical excitation energies at approximately 4.33 eV, 4.89 eV, 5.98 eV, and 6.23 eV. acs.org
The introduction of a 3-(4-pyrimidinyl) group to the benzaldehyde ring is expected to modulate these transitions. The pyrimidine ring, being an electron-deficient aromatic system, will influence the electron density distribution of the benzaldehyde moiety. This can lead to shifts in the absorption maxima (λmax) of both the n→π* and π→π* transitions. Spectroscopic analysis of related pyrimidine derivatives, such as the (6-4) photoproduct, has shown that the electronic environment significantly affects the spectroscopic properties. nih.gov
Furthermore, the rotational and vibrational fine structures, often observed in high-resolution spectra, would be complex for "Benzaldehyde, 3-(4-pyrimidinyl)-". The internal rotation of the pyrimidinyl group relative to the benzaldehyde plane, as well as the various vibrational modes of both ring systems and the aldehyde group, would contribute to a dense and intricate spectrum. Computational methods like CASSCF and CASPT2, which have been successfully applied to benzaldehyde, would be essential for a detailed assignment of the spectral features of "Benzaldehyde, 3-(4-pyrimidinyl)-". acs.orgacs.org
Table 1: Predicted Spectroscopic Data for Benzaldehyde, 3-(4-pyrimidinyl)- based on Benzaldehyde Analogue
| Transition Type | Predicted Energy Range (eV) | Notes |
| n→π | 3.5 - 3.8 | The energy is expected to be similar to benzaldehyde, but may be slightly shifted due to the electronic influence of the pyrimidine ring. |
| π→π | 4.2 - 6.5 | Multiple transitions are expected in this range, likely red-shifted compared to benzene (B151609) due to the extended conjugation. |
Non-Linear Optical (NLO) Properties Assessment
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics. rsc.org The NLO response is governed by the molecular hyperpolarizability (β), which is related to the molecule's ability to generate new frequencies of light under intense laser irradiation.
For "Benzaldehyde, 3-(4-pyrimidinyl)-", the presence of both an electron-withdrawing aldehyde group and a π-deficient pyrimidine ring connected through a π-conjugated phenyl ring suggests the potential for significant NLO activity. The general structure of D-π-A (donor-π-acceptor) is a known motif for enhancing NLO properties. While neither the benzaldehyde nor the pyrimidine moiety is a strong classical donor, the interaction between the two aromatic systems can lead to intramolecular charge transfer upon excitation, a key factor for a large hyperpolarizability.
Studies on benzaldehyde derivatives have shown that their NLO properties are highly dependent on the nature and position of substituents. researchgate.net For instance, the NLO properties of 3-methoxy-4-hydroxy benzaldehyde have been investigated, highlighting the role of substituents in modulating the NLO response. researchgate.net Similarly, research on other heterocyclic systems has demonstrated that the introduction of heteroatoms and the extension of the π-system can lead to enhanced NLO effects. rsc.orgnih.gov
A computational assessment of the NLO properties of "Benzaldehyde, 3-(4-pyrimidinyl)-" would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the first hyperpolarizability (β). These calculations would provide insight into the magnitude of the NLO response and the key electronic transitions contributing to it.
Table 2: Predicted Non-Linear Optical (NLO) Properties
| Property | Predicted Characteristic | Rationale |
| First Hyperpolarizability (β) | Moderate to High | The molecule possesses a π-conjugated system with potential for intramolecular charge transfer between the benzaldehyde and pyrimidine rings. |
| Second Harmonic Generation (SHG) | Potentially significant | Dependent on the non-centrosymmetric arrangement in the solid state. |
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) is a powerful computational technique that allows for the simulation of molecular motion and chemical processes at finite temperatures, with the forces between atoms calculated from first principles quantum mechanics. nih.govrub.deaps.org This method is particularly valuable for studying systems where chemical bonds can form and break, or where electronic polarization plays a crucial role. nih.gov
An AIMD simulation of "Benzaldehyde, 3-(4-pyrimidinyl)-" in a solvent, such as water, would provide detailed insights into its dynamic behavior. Key aspects that could be investigated include:
Solvation Structure: The simulation would reveal the arrangement of solvent molecules around the solute, identifying preferential hydrogen bonding sites. For instance, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group are likely to act as hydrogen bond acceptors.
Conformational Dynamics: The simulation would capture the rotational dynamics of the bond connecting the phenyl and pyrimidine rings, providing information on the conformational landscape and the barriers between different conformers.
Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function from the AIMD trajectory can be used to calculate the vibrational spectrum. This can be compared with experimental IR and Raman spectra to validate the simulation and aid in the assignment of vibrational modes.
Reactivity: AIMD can be used to study chemical reactions. For example, the protonation or deprotonation of the pyrimidine ring in aqueous solution could be simulated to understand the pKa of the molecule.
Molecular dynamics studies on related systems, such as N-phenylpyrimidine-4-amine derivatives, have been used to understand their stability and binding affinities in biological systems. nih.gov Similarly, AIMD simulations of ions in solution have provided detailed information about their hydration shells. rsc.org
Topological Analysis of Atoms in Molecules (AIM)
The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs).
An AIM analysis of "Benzaldehyde, 3-(4-pyrimidinyl)-" would provide a quantitative description of the chemical bonding within the molecule. Key parameters derived from this analysis include:
Electron Density (ρ(r)) at the BCP: The value of ρ(r) at a BCP is a measure of the bond strength. Higher values indicate a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction).
Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path and is an indicator of the π-character of a bond.
By analyzing the BCPs for all the bonds in "Benzaldehyde, 3-(4-pyrimidinyl)-", one could:
Quantify the degree of covalency and π-character of the C-C bonds within the phenyl and pyrimidine rings.
Characterize the nature of the C-N bonds in the pyrimidine ring.
Analyze the C=O bond of the aldehyde group.
Investigate the nature of the C-C bond linking the two aromatic rings.
Identify and characterize any intramolecular hydrogen bonds, for example, between the aldehyde proton and a nitrogen atom of the pyrimidine ring, if sterically feasible.
This detailed electronic structure information would complement the insights gained from other computational methods and provide a deeper understanding of the molecule's chemical nature.
Synthetic Applications and Derivative Chemistry
Synthesis of Novel Benzaldehyde (B42025), 3-(4-pyrimidinyl)- Hybrid Scaffolds
The bifunctional nature of Benzaldehyde, 3-(4-pyrimidinyl)- makes it an ideal starting material for constructing hybrid molecules that incorporate the pyrimidine (B1678525) core. The aldehyde functional group serves as a reactive handle for a variety of condensation and cyclization reactions.
Hydrazone Derivatives and Related Imine Chemistry
The condensation of the aldehyde group of Benzaldehyde, 3-(4-pyrimidinyl)- with hydrazides is a straightforward and efficient method for producing a wide array of hydrazone derivatives. researchgate.net These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the respective hydrazide in a protic solvent such as ethanol. doi.org The resulting hydrazones are characterized by the presence of an azomethine moiety (-C=N-NH-C=O), which is formed through the nucleophilic attack of the hydrazine's amino group on the aldehyde's carbonyl carbon, followed by dehydration. researchgate.netmdpi.com
This reaction is highly modular, allowing for the introduction of various substituents by simply changing the hydrazide component. This flexibility enables the synthesis of large libraries of hydrazone derivatives for further investigation.
Table 1: Examples of Hydrazone Derivatives from Benzaldehyde, 3-(4-pyrimidinyl)-
| Reactant Hydrazide | Resulting Hydrazone Derivative |
|---|---|
| Isonicotinic acid hydrazide | N'-[3-(pyrimidin-4-yl)benzylidene]isonicotinohydrazide |
| Benzohydrazide | N'-[3-(pyrimidin-4-yl)benzylidene]benzohydrazide |
| 4-Hydroxybenzohydrazide | 4-Hydroxy-N'-[3-(pyrimidin-4-yl)benzylidene]benzohydrazide |
This table is illustrative and represents potential products based on established chemical reactions.
Pyrimidinone and Pyrimidinethione Derivatives
Benzaldehyde, 3-(4-pyrimidinyl)- is a valuable component in multicomponent reactions, most notably the Biginelli reaction, to synthesize dihydropyrimidinones (DHPMs) and their thio-analogs, dihydropyrimidinethiones. scielo.brmdpi.com This one-pot cyclocondensation reaction involves the acid-catalyzed reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). scielo.br The use of Benzaldehyde, 3-(4-pyrimidinyl)- as the aldehyde component directly incorporates the pyrimidinylphenyl scaffold into the resulting DHPM core. mdpi.com Various Lewis acids, such as tin(II) chloride (SnCl₂·2H₂O) or montmorillonite (B579905) clays, can be employed to catalyze the reaction, often leading to improved yields under milder conditions. scielo.brmdpi.com
Table 2: Potential Pyrimidinone/Thione Derivatives via Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Product Core Structure |
|---|---|---|---|
| Benzaldehyde, 3-(4-pyrimidinyl)- | Ethyl Acetoacetate | Urea | 5-(Ethoxycarbonyl)-6-methyl-4-[3-(pyrimidin-4-yl)phenyl]-3,4-dihydropyrimidin-2(1H)-one |
| Benzaldehyde, 3-(4-pyrimidinyl)- | Ethyl Acetoacetate | Thiourea | 5-(Ethoxycarbonyl)-6-methyl-4-[3-(pyrimidin-4-yl)phenyl]-3,4-dihydropyrimidine-2(1H)-thione |
This table illustrates the application of Benzaldehyde, 3-(4-pyrimidinyl)- in the Biginelli reaction.
Fused Heterocyclic Systems Derived from the Core Structure
The derivatives of Benzaldehyde, 3-(4-pyrimidinyl)-, such as the hydrazones and pyrimidinones, are themselves versatile intermediates for the synthesis of more complex fused heterocyclic systems. derpharmachemica.com The fusion of a pyrimidine moiety with other heterocyclic scaffolds can give rise to novel chemical entities. derpharmachemica.com For instance, hydrazone derivatives can undergo intramolecular cyclization reactions to form fused triazole systems. Similarly, the DHPMs synthesized via the Biginelli reaction can serve as precursors for a variety of fused pyrimidines, including pyrazolo[3,4-d]pyrimidines, thiazolo[4,5-d]pyrimidines, and pyridopyrimidines. derpharmachemica.comresearchgate.netnih.gov These subsequent reactions significantly expand the chemical space accessible from the initial benzaldehyde core, leading to rigid, polycyclic structures. researchgate.net
Utilization as a Building Block in Complex Chemical Syntheses
The aldehyde functionality of Benzaldehyde, 3-(4-pyrimidinyl)- makes it an essential building block for constructing complex molecules through carbon-carbon bond-forming reactions. Its utility is particularly evident in multicomponent reactions (MCRs), which allow for the assembly of several molecules in a single synthetic operation, enhancing efficiency and atom economy. researchgate.net
For example, Benzaldehyde, 3-(4-pyrimidinyl)- can participate in MCRs to produce highly substituted 4H-pyrans or pyrido[2,3-d]pyrimidines. researchgate.netnih.gov A typical reaction for 4H-pyran synthesis involves the condensation of the aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. researchgate.net Similarly, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through a three-component reaction between the aldehyde, 6-aminouracil, and an active methylene compound such as Meldrum's acid. nih.gov These strategies underscore the role of Benzaldehyde, 3-(4-pyrimidinyl)- as a key intermediate for accessing intricate heterocyclic frameworks.
Strategies for Diversity-Oriented Synthesis of Analogs
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. Benzaldehyde, 3-(4-pyrimidinyl)- is an excellent substrate for DOS strategies due to its inherent functionality. researchgate.net By systematically varying the reaction partners in the synthetic pathways described above, a large and diverse library of analogs can be generated.
Key strategies include:
Varying Hydrazides: Utilizing a broad range of commercially available or synthetically accessible hydrazides in hydrazone formation to introduce diversity at one vector of the molecule. nih.gov
Modifying Biginelli Components: Employing a variety of β-ketoesters and substituted ureas/thioureas in the Biginelli reaction to modify the dihydropyrimidine (B8664642) ring. scielo.br
Exploiting Multicomponent Reactions: Using different active methylene compounds and other partners in MCRs to rapidly generate a wide array of complex heterocyclic products from the same aldehyde precursor. researchgate.netnih.gov
Scaffold Hopping: Employing computational and synthetic techniques to design and create structurally novel scaffolds that retain key pharmacophoric features, a strategy that can be applied to derivatives of Benzaldehyde, 3-(4-pyrimidinyl)-. nih.gov
These DOS approaches are crucial for exploring the chemical space around the Benzaldehyde, 3-(4-pyrimidinyl)- core, facilitating the discovery of new compounds with unique properties.
Advanced Material Science and Catalytic Applications
Integration into Organic Electronic Systems
The field of organic electronics leverages carbon-based molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The pyrimidine (B1678525) core is a particularly valuable component in these systems due to its inherent electron-deficient nature.
Pyrimidine is an azaaromatic compound with two nitrogen atoms at the 1 and 3 positions, which lowers the energy levels of its molecular orbitals, making it a strong electron acceptor. researchgate.net This property is crucial for designing materials used in OLEDs, where pyrimidine-based structures have been successfully incorporated into fluorescent and phosphorescent emitters, bipolar host materials, and electron-transporting layers. researchgate.net The strong electron affinity and good optical properties of pyrimidine derivatives make them desirable for enhancing device performance. researchgate.net
While direct research on Benzaldehyde (B42025), 3-(4-pyrimidinyl)- in organic electronics is not extensively documented, its structure offers significant potential. The pyrimidine ring serves as a robust electron-accepting unit. The aldehyde group provides a reactive site for further chemical modification, allowing for the synthesis of larger, more complex conjugated systems. For instance, condensation reactions involving the aldehyde can extend the π-conjugation of the molecule, a key strategy for tuning the photophysical properties, such as absorption and emission wavelengths, of organic electronic materials. mdpi.com The combination of an electron-deficient pyrimidine and an electron-richer phenyl ring connected via a single bond allows for potential intramolecular charge transfer (ICT) characteristics, which are beneficial in the design of fluorescent materials. researchgate.net
Table 1: Potential Roles of Benzaldehyde, 3-(4-pyrimidinyl)- in Organic Electronics
| Feature | Potential Application | Rationale |
|---|---|---|
| Electron-Deficient Pyrimidine Core | Electron Transport Material (ETM), Host Material in OLEDs | The high electron affinity of the pyrimidine ring facilitates efficient electron injection and transport. researchgate.net |
| Reactive Aldehyde Group | Synthetic Intermediate | Enables extension of the π-conjugated system through reactions like Knoevenagel or Wittig, to create advanced emitters. mdpi.com |
| Biphenyl-like Structure | Fluorescent Emitter | The twisted conformation between the phenyl and pyrimidinyl rings can promote ICT states, leading to unique emission properties. researchgate.net |
Ligand Design in Coordination Chemistry and Metal Complexation
The nitrogen atoms of the pyrimidine ring make Benzaldehyde, 3-(4-pyrimidinyl)- an excellent candidate for use as a ligand in coordination chemistry. N-heterocyclic compounds are fundamental building blocks for creating metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with diverse functionalities.
The pyrimidine ring can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms. More complex binding could occur if the molecule adopts a conformation where the aldehyde's carbonyl oxygen can participate in chelation with one of the pyrimidine nitrogens, creating a stable five or six-membered ring with a metal ion. This bidentate N,O-chelation is a common binding motif that enhances the stability of metal complexes.
The design and synthesis of MOFs, which are crystalline materials constructed from metal ions or clusters linked by organic ligands, have attracted immense interest. nih.gov Ligands containing pyridyl or pyrimidinyl groups are frequently used due to their directional coordination properties, which allow for the predictable assembly of complex architectures. nih.govosti.gov While the direct use of Benzaldehyde, 3-(4-pyrimidinyl)- to build MOFs is not widely reported, related structures like 3-nitro-4-(pyridin-4-yl)benzoic acid have been successfully used to construct novel 3D frameworks with interesting topologies and properties, such as gas adsorption and photoluminescence. nih.gov This demonstrates the capability of such bifunctional aromatic ligands to link metal centers into extended, porous networks.
Table 2: Potential Coordination Modes of Benzaldehyde, 3-(4-pyrimidinyl)-
| Coordination Mode | Donating Atoms | Potential Application |
|---|---|---|
| Monodentate | Pyrimidine Nitrogen (N1 or N3) | Formation of simple coordination complexes and polymers. |
| Bidentate (Chelating) | Pyrimidine Nitrogen and Aldehyde Oxygen (N,O) | Stabilization of metal complexes; formation of functional catalytic species. |
| Bridging | Two Nitrogen atoms (intermolecular) or Nitrogen and Oxygen (intermolecular) | Construction of multi-dimensional Metal-Organic Frameworks (MOFs). nih.govosti.gov |
Exploration in Heterogeneous and Homogeneous Catalysis
The structural features of Benzaldehyde, 3-(4-pyrimidinyl)- allow it to be explored in catalysis in two primary ways: as a substrate in catalytic reactions or as a component of a catalyst system.
As a substrate, the aldehyde group is highly reactive and can participate in a wide range of catalyzed reactions. A prominent example is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). mdpi.com Various aromatic aldehydes are routinely used in this reaction under acidic or Lewis acid catalysis to generate libraries of biologically active heterocyclic compounds. nih.govunair.ac.id Benzaldehyde, 3-(4-pyrimidinyl)- could serve as the aldehyde component in such reactions to synthesize complex molecules containing multiple heterocyclic rings.
In homogeneous catalysis, the molecule could function as a ligand for a transition metal catalyst. The coordination of the pyrimidine nitrogen to a metal center can influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity. For instance, ruthenium-catalyzed C-C coupling reactions have utilized alkyne substrates containing pyrimidinyl motifs to generate complex organic products. acs.org The nitrogen atoms in the ligand can act as directing groups, positioning the metal catalyst at a specific site on a substrate to facilitate a desired transformation.
In heterogeneous catalysis, while the molecule itself is not a catalyst, it can be used to synthesize larger structures that are. For example, it could be incorporated into a MOF, creating a solid catalyst where the metal nodes or the functionalized organic linkers act as catalytic sites.
Supramolecular Assembly and Self-Organization Phenomena
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The structure of Benzaldehyde, 3-(4-pyrimidinyl)- is well-suited for forming ordered, self-assembled structures. Pyrimidine derivatives are known to be excellent building blocks in crystal engineering because of their capacity for forming predictable hydrogen-bonded networks. nih.gov
The primary interactions governing the self-assembly of this molecule would include:
Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. They can interact with weak C-H donors from neighboring aromatic rings (C-H···N interactions). The aldehyde oxygen atom can also act as a hydrogen bond acceptor. These interactions can link molecules into one-dimensional chains or two-dimensional sheets. researchgate.net
π-π Stacking: The presence of two aromatic rings (phenyl and pyrimidinyl) allows for stabilizing π-π stacking interactions. These interactions, where the electron-rich cloud of one ring interacts with the electron-poor cloud of another, are crucial for organizing the molecules into columns or layered structures.
The combination of directional hydrogen bonds and π-π stacking can lead to the formation of well-defined supramolecular architectures. nih.gov Studies on related amino-pyrimidine systems demonstrate that such molecules can reliably assemble into larger structures with precise intermolecular connections, illustrating how different non-covalent forces can work together to build complex networks with predictable dimensionality. nih.gov
Table 3: Key Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Donor/Participant | Acceptor/Participant | Resulting Structure |
|---|---|---|---|
| Hydrogen Bonding | Aromatic C-H | Pyrimidine N, Aldehyde O | Chains, sheets, networks nih.govresearchgate.net |
| π-π Stacking | Phenyl Ring | Pyrimidinyl Ring | Stacked columns, layered arrays |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of bi-aryl compounds such as Benzaldehyde (B42025), 3-(4-pyrimidinyl)- typically relies on well-established cross-coupling reactions. However, future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic methodologies. Key areas for development include the refinement of catalytic systems for Suzuki, Stille, or Heck couplings, aiming for lower catalyst loadings, milder reaction conditions, and the use of greener solvents. Furthermore, the exploration of C-H activation methodologies presents a highly attractive alternative to traditional cross-coupling, potentially circumventing the need for pre-functionalized starting materials.
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for Benzaldehyde, 3-(4-pyrimidinyl)-
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Suzuki Coupling | High yields, commercially available starting materials | Residual palladium contamination, boronic acid instability |
| Stille Coupling | Tolerant of a wide range of functional groups | Toxicity of organotin reagents, purification difficulties |
| Heck Coupling | Atom economical | Regioselectivity issues, requires activated alkenes |
Exploration of Underutilized Reactivity Modes and Regioselectivity
The unique electronic properties of Benzaldehyde, 3-(4-pyrimidinyl)-, arising from the interplay between the electron-withdrawing pyrimidine (B1678525) ring and the aldehyde functionality, open the door to exploring underutilized reactivity modes. Future studies could investigate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on both the benzaldehyde and pyrimidine rings. The nitrogen atoms of the pyrimidine ring could also be explored for their potential as directing groups or sites for metal coordination, leading to novel transformations.
Research in this area could focus on the selective functionalization of the molecule, as detailed in Table 2.
Table 2: Potential Sites for Selective Functionalization
| Ring System | Position | Potential Reaction Type |
|---|---|---|
| Benzene (B151609) | ortho to aldehyde | Directed ortho-metalation |
| Benzene | para to aldehyde | Nucleophilic aromatic substitution |
| Pyrimidine | C-2 | Minisci-type radical substitution |
| Pyrimidine | C-5 | Electrophilic halogenation |
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry is poised to play a pivotal role in accelerating the development of synthetic routes to Benzaldehyde, 3-(4-pyrimidinyl)- and in predicting its reactivity. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict transition state energies, and thus rationalize and predict regioselectivity. Such in-silico studies can significantly reduce the experimental effort required to optimize reaction conditions. Furthermore, molecular dynamics simulations could provide insights into the conformational preferences of the molecule, which can influence its reactivity and interactions with biological targets.
The application of various computational methods is outlined in Table 3.
Table 3: Application of Computational Methods in the Study of Benzaldehyde, 3-(4-pyrimidinyl)-
| Computational Method | Predicted Property | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energetics, transition state geometries, NMR shifts | Optimization of synthetic routes, understanding reactivity |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Prediction of photophysical properties |
| Molecular Dynamics (MD) | Conformational landscape, solvent effects | Insight into dynamic behavior and intermolecular interactions |
Integration with High-Throughput Experimentation and Automation Platforms
To expedite the exploration of the vast chemical space surrounding Benzaldehyde, 3-(4-pyrimidinyl)-, the integration of high-throughput experimentation (HTE) and automation is crucial. Automated synthesis platforms can be programmed to rapidly screen a wide array of catalysts, ligands, solvents, and reaction conditions for the synthesis of the target molecule and its derivatives. Subsequent analysis of the reaction outcomes using high-throughput analytical techniques, such as mass spectrometry and high-performance liquid chromatography, can generate large datasets. Machine learning algorithms can then be applied to these datasets to identify optimal reaction conditions and even predict the outcomes of new experiments.
The workflow for an integrated HTE approach is summarized in Table 4.
Table 4: High-Throughput Experimentation Workflow
| Step | Description | Key Technologies |
|---|---|---|
| 1. Library Design | In-silico design of a library of reactants and catalysts. | Computational modeling software |
| 2. Automated Synthesis | Robotic execution of numerous reactions in parallel. | Liquid handling robots, parallel reactors |
| 3. High-Throughput Analysis | Rapid analysis of reaction products and yields. | LC-MS, GC-MS, plate readers |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of Benzaldehyde, 3-(4-pyrimidinyl)- and pave the way for its application in various fields of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
